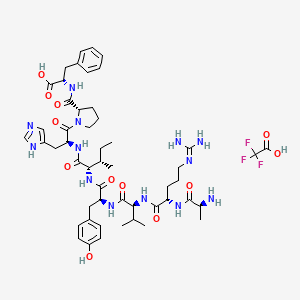

Angiotensin A Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Angiotensin A (Trifluoressigsäuresalz) ist ein endogenes Vasokonstriktor-Octapeptid. Es ist ein Derivat von Angiotensin II und unterscheidet sich dadurch, dass es Alanin anstelle von Asparaginsäure als erste Aminosäure aufweist. Diese Verbindung hat eine ähnliche Affinität zu Angiotensin II für AT1- und AT2-Rezeptoren, was sie in der kardiovaskulären Forschung bedeutsam macht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Angiotensin A (Trifluoressigsäuresalz) wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert. Diese Methode beinhaltet die schrittweise Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Trifluoressigsäuresalzform wird typischerweise durch Behandlung des Peptids mit Trifluoressigsäure (TFA) erzielt, um es vom Harz zu spalten und die Schutzgruppen zu entfernen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Angiotensin A (Trifluoressigsäuresalz) folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess umfasst automatische Peptidsynthesizer, Hochleistungsflüssigchromatographie (HPLC) zur Reinigung und Lyophilisation, um das Endprodukt in einer stabilen, pulverförmigen Form zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Angiotensin A (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically achieved by treating the peptide with trifluoroacetic acid (TFA) to cleave it from the resin and remove protecting groups .

Industrial Production Methods: Industrial production of angiotensin A (trifluoroacetate salt) follows similar principles but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product in a stable, powdered form .

Analyse Chemischer Reaktionen

Reaktionstypen: Angiotensin A (Trifluoressigsäuresalz) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner Aminosäurereste .

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT).

Substitution: Verschiedene Schutzgruppen und Entschützungsmittel, die während der SPPS verwendet werden

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel modifizierte Peptide oder Aminosäuren, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Angiotensin A (Trifluoressigsäuresalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien zur Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht auf seine Rolle in zellulären Signalwegen, insbesondere in denen, die mit Vasokonstriktion und Blutdruckregulation zusammenhängen.

Medizin: Untersucht auf sein potenzielles therapeutisches Einsatzgebiet bei der Behandlung von Herz-Kreislauf-Erkrankungen, Bluthochdruck und Nierenerkrankungen.

Industrie: Wird bei der Entwicklung diagnostischer Tests und therapeutischer Wirkstoffe eingesetzt, die auf das Renin-Angiotensin-System abzielen .

5. Wirkmechanismus

Angiotensin A (Trifluoressigsäuresalz) übt seine Wirkung aus, indem es an AT1- und AT2-Rezeptoren bindet. Diese Bindung induziert eine Calciummobilisierung in glatten Gefäßmuskelzellen, was zu Vasokonstriktion führt. Die Verbindung erhöht auch den Perfusionsdruck in isolierten perfundierten Rattennieren, ein Effekt, der durch AT1-Antagonisten wie Losartancarbonsäure reversibel ist .

Ähnliche Verbindungen:

Angiotensin II: Die Stammverbindung, die sich dadurch unterscheidet, dass sie Asparaginsäure anstelle von Alanin als erste Aminosäure aufweist.

Angiotensin III: Ein weiteres Derivat mit unterschiedlichen Rezeptoraffinitäten und physiologischen Wirkungen.

Angiotensin IV: Bekannt für seine Rolle bei kognitiven Funktionen und unterschiedlichen Rezeptorinteraktionen

Einzigartigkeit: Angiotensin A (Trifluoressigsäuresalz) ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die unterschiedliche Rezeptoraffinitäten und physiologische Wirkungen verleiht. Seine Fähigkeit, sowohl an AT1- als auch an AT2-Rezeptoren mit hoher Affinität zu binden, macht es zu einem wertvollen Werkzeug in der kardiovaskulären Forschung .

Wirkmechanismus

Angiotensin A (trifluoroacetate salt) exerts its effects by binding to AT1 and AT2 receptors. This binding induces calcium mobilization in vascular smooth muscle cells, leading to vasoconstriction. The compound also increases perfusion pressure in isolated perfused rat kidneys, an effect reversible by AT1 antagonists like losartan carboxylic acid .

Vergleich Mit ähnlichen Verbindungen

Angiotensin II: The parent compound, differing by having aspartic acid instead of alanine as the first amino acid.

Angiotensin III: Another derivative with distinct receptor affinities and physiological effects.

Angiotensin IV: Known for its role in cognitive functions and different receptor interactions

Uniqueness: Angiotensin A (trifluoroacetate salt) is unique due to its specific amino acid sequence, which imparts distinct receptor affinities and physiological effects. Its ability to bind both AT1 and AT2 receptors with high affinity makes it a valuable tool in cardiovascular research .

Eigenschaften

Molekularformel |

C51H72F3N13O12 |

|---|---|

Molekulargewicht |

1116.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C49H71N13O10.C2HF3O2/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52;3-2(4,5)1(6)7/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54);(H,6,7)/t28-,29-,34-,35-,36-,37-,38-,39-,40-;/m0./s1 |

InChI-Schlüssel |

LCONVIIMBYELIZ-HNAHIYLQSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate](/img/structure/B10829598.png)

![2-{2-[[(4-methoxy-2,6-dimethylphenyl)sulphonyl]-(methyl)amino]ethoxy}-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829614.png)

![3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)